molecular formula C16H16FN3O B2521293 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone CAS No. 2034379-87-6

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone

Cat. No.: B2521293
CAS No.: 2034379-87-6
M. Wt: 285.322
InChI Key: YUCDOWSFQCEDFC-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 3-fluorophenyl methanone moiety. This structure is characteristic of small molecules designed for central nervous system (CNS) targets, leveraging the pyrazolo-pyrazine scaffold’s ability to modulate protein-protein interactions or enzyme activity. The cyclopropyl group enhances metabolic stability and lipophilicity, while the 3-fluorophenyl group may influence target binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-3-1-2-12(8-13)16(21)19-6-7-20-14(10-19)9-15(18-20)11-4-5-11/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCDOWSFQCEDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a complex organic molecule belonging to the class of pyrazole derivatives. Its unique structure, characterized by a cyclopropyl group and multiple heterocyclic rings, suggests significant potential for various biological activities. This article provides a detailed overview of its biological activity based on existing research.

Structural Characteristics

  • Chemical Formula : C15_{15}H14_{14}F1_{1}N3_{3}
  • Molecular Weight : 255.29 g/mol
  • Key Functional Groups :
    • Cyclopropyl group
    • Dihydropyrazolo framework
    • Fluorophenyl moiety

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

1. Anticancer Activity

  • Pyrazole derivatives are known for their anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

2. Antiviral Properties

  • The compound has been studied for its potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). It functions by interfering with the viral capsid assembly, thereby reducing viral replication .

3. Anti-inflammatory Effects

  • Similar pyrazole derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or phosphodiesterases.
  • Receptor Modulation : Its structure allows it to bind to receptors that are critical in modulating cellular responses related to inflammation and cancer.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Anticancer Activity Study A derivative similar to the compound showed IC50 values in the low micromolar range against various cancer cell lines.
Antiviral Efficacy Research indicated that compounds with similar structures reduced HBV replication significantly in vitro.
Anti-inflammatory Mechanisms Studies demonstrated inhibition of COX-2 and reduction in inflammatory markers in animal models .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Utilizing cyclization reactions with appropriate precursors.
  • Functionalization : Introducing the cyclopropyl and fluorophenyl groups through substitution reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related pyrazolo[1,5-a]pyrazine derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Application/Activity
Target Compound 2-cyclopropyl, 3-fluorophenyl methanone C₁₇H₁₆FN₃O 297.3 (estimated) High lipophilicity due to cyclopropyl and fluorophenyl groups Potential CNS modulator (inferred from analogs)
BIO-1953719 6-methyl, 4-(tetrahydroquinoline-carbonyl)phenyl, 2-phenylethyl C₃₁H₃₄N₄O₂ 494.6 Chiral center (R-configuration); synthesized via Pd-catalyzed coupling Parkin E3 ligase modulator
BIO-1968010 6-isopropyl, 4-(tetrahydroquinoline-carbonyl)phenyl, 2-phenylpropyl C₃₂H₃₆N₄O₂ 508.7 S-configuration; similar synthesis to BIO-1953719 Enhanced binding affinity compared to BIO-1953719
(2-cyclopropyl...difluoromethylsulfonylphenyl)methanone 2-cyclopropyl, 2-(difluoromethylsulfonyl)phenyl C₁₇H₁₇F₂N₃O₃S 381.4 Sulfonyl group introduces polarity; no activity data Unknown (structural analog)
w7 (from ) Chloropyrimidine-triazole-aniline-pyrazolo-pyrazine C₂₅H₂₄ClN₁₁ 538.0 Complex substituents; synthesized via Buchwald-Hartwig coupling Kinase inhibitor (inferred from pyrimidine-triazole motif)

Key Observations:

Substituent Impact on Activity: The cyclopropyl group in the target compound may confer greater metabolic stability compared to methyl or isopropyl groups in BIO-1953719/1968010, which are bulkier but less rigid . Fluorophenyl vs.

Synthesis: The target compound’s synthesis likely parallels methods in and , involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and acyl chloride-mediated amidation . Yields for related compounds (e.g., 43% for BIO-1953719 intermediates) suggest moderate efficiency, possibly due to steric hindrance from the cyclopropyl group .

Physicochemical Properties: The target compound’s estimated logP (∼3.5) is higher than BIO-1953719 (logP ∼4.2), reflecting the cyclopropyl group’s balance between lipophilicity and steric effects . Fluorine substitution may improve blood-brain barrier permeability compared to non-fluorinated analogs .

In contrast, compound w7 () exemplifies diversification into kinase inhibition via pyrimidine-triazole substituents, highlighting the scaffold’s versatility .

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